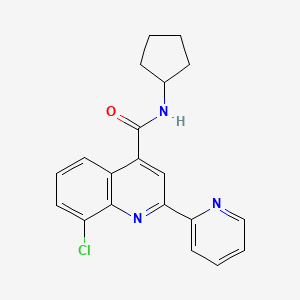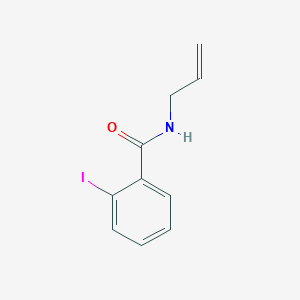![molecular formula C20H20Cl2N4O2S B4585674 N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(3,4-dimethylphenyl)urea](/img/structure/B4585674.png)
N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(3,4-dimethylphenyl)urea
説明
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of acylazides with specific thiadiazole derivatives, as demonstrated in the synthesis of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas. These processes are confirmed through IR, 1H NMR, and elemental analysis, showcasing the method's effectiveness in producing novel derivatives with potential as plant growth regulators (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Molecular Structure Analysis
The molecular structure of related urea compounds has been characterized by X-ray crystallography, NMR, MS, and IR techniques. This includes the detailed analysis of crystal structures and the identification of intramolecular N–H···O hydrogen bonds and intermolecular π–π stacking interactions, which play a crucial role in the compound's stability and biological activities (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Chemical Reactions and Properties
Chemical reactions involving the title compound and its derivatives often lead to products with significant bioactivities, including plant growth regulation and fungicidal activities. The reactivity and interaction with various biological targets are key aspects of their chemical properties (Gong Yinxiang, 2006).
Physical Properties Analysis
The physical properties of such compounds, including crystallography and spectral properties, are crucial for understanding their behavior in different environments. X-ray diffraction and spectroscopic techniques provide insights into their stability, conformation, and potential for forming supramolecular architectures through hydrogen bonding and stacking interactions (Hong-Song Zhang et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity towards various chemical groups and bioactivities, are influenced by the specific structural features of these compounds. This includes the impact of substituents on the phenyl ring and the thiadiazolyl group, which affect their biological activity and interaction with targets such as enzymes and receptors (I. Khan et al., 2010).
科学的研究の応用
Environmental and Occupational Exposure
Occupational Exposure and Biological Monitoring A study on workers involved in the production and formulation of 2,4-D and related compounds highlighted the importance of biological monitoring for occupational safety. Urinary excretion of 2,4-D was measured to assess exposure levels, indicating that dermal absorption and inhalation could be significant pathways of exposure in the chemical industry. This study underlines the necessity for monitoring and managing exposure to ensure worker safety in environments where chlorophenoxies and thiadiazoles are produced or used (Knopp, 1994).
Environmental Contaminants and Health Risks Research into the environmental presence of compounds like 2,4-D and its potential health risks has been extensive. One study focused on the urinary biomarkers of oxidative DNA damage and lipid peroxidation in individuals exposed to 2,4-D, investigating the compound's potential to induce oxidative stress. However, no significant association was found between exposure levels and markers of oxidative stress, suggesting a complex interaction between exposure and health outcomes that requires further investigation (Lerro et al., 2020).
Agricultural and Environmental Applications
Pesticide Use and Monitoring The use of chlorophenoxies such as 2,4-D in agriculture has prompted studies on their environmental fate and human exposure. For instance, a study assessing the exposure of agricultural and forestry workers to 2,4-D through urinary concentrations found variable exposure levels. This variability points to the need for regular monitoring of individuals exposed to these chemicals, emphasizing the balance between their agricultural benefits and potential health risks (Knopp & Glass, 1991).
Exposure in Urban Populations Investigations into urban populations' exposure to pyrethroid metabolites, which share pathways with chlorophenoxies and thiadiazoles, reveal widespread exposure across different demographics. Such studies indicate the pervasive nature of these chemicals in both rural and urban environments, highlighting the importance of understanding their impact on public health and the environment (Wielgomas, 2013).
将来の方向性
特性
IUPAC Name |
1-[5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N4O2S/c1-12-5-7-15(10-13(12)2)23-19(27)24-20-26-25-18(29-20)4-3-9-28-17-8-6-14(21)11-16(17)22/h5-8,10-11H,3-4,9H2,1-2H3,(H2,23,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGQKELKJFAUFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)CCCOC3=C(C=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]aniline](/img/structure/B4585599.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethylbenzamide](/img/structure/B4585606.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4585607.png)

![2-[4-(2,4-difluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B4585620.png)
![1-[4-(1-piperidinylmethyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4585627.png)
![3-cyclohexyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4585630.png)
![2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4585644.png)
![N-(4-acetylphenyl)-2-[(3-cycloheptyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4585655.png)
![1-[(4-bromophenoxy)methyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585662.png)

![1-ethyl-4-(2-mercapto-4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585691.png)
![N-ethyl-2-methoxy-5-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B4585699.png)